N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Overview
Description
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C7H11F3N2O and its molecular weight is 196.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a chemical compound with potential applications in various fields, has been the subject of several studies. One study highlights its role in the formation of dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols when reacted with 2-naphthol and polyatomic phenols in the presence of trifluoroacetic acid (Gazizov et al., 2015).
Potential Medical Applications
A derivative of this compound, specifically (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide, has shown promising results in inhibiting the viability of HepG2 cells, a human liver cancer cell line. This finding suggests potential therapeutic applications for hepatocellular carcinoma (Ramezani et al., 2017).
Biological Activity and Pharmaceutical Potential
Another study conducted on similar derivatives demonstrated cytotoxicity against K562 human cells, highlighting its potential pharmaceutical applications as antibacterial and antifungal agents (Darehkordi & Ramezani, 2017).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, has been analyzed, providing insights into its structural properties and potential applications in materials science (Chen et al., 2011).
Application in Organic Synthesis
This compound and its derivatives have been utilized in organic synthesis. For example, it has been used in the synthesis of pyrrolidin-5-one-2-carboxamides through cyclization of N-substituted-2-alleneamides, showcasing its versatility in synthetic chemistry (Shahriari et al., 2022).
Anticancer and Anti-Biofilm Activity
Novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and tested for their anti-cancer and anti-biofilm activities, indicating a potential role in the development of new therapeutic agents (Smolobochkin et al., 2019).
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)5-11-6(13)12-3-1-2-4-12/h1-5H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNIQQARYJPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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